2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure
Architecting Diaryl Scaffolds: A Technical Whitepaper on 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, desoxybenzoin (1,2-diphenylethanone) derivatives serve as highly versatile, privileged scaffolds. Specifically, 2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153529-19-2) represents a critical structural node. The incorporation of the 2,4-dichlorophenyl moiety provides enhanced lipophilicity and metabolic resistance—hallmarks of modern azole antifungals and agrochemicals—while the 4-methoxyphenyl group offers a synthetically tractable handle for downstream functionalization. This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating experimental protocols required to architect this specific diaryl ketone.
Structural and Physicochemical Profiling
Understanding the molecular architecture of 2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone is paramount for predicting its behavior in both synthetic environments and biological systems. The molecule consists of an ethanone backbone bridging a highly electron-rich anisole derivative and an electron-deficient, sterically hindered 2,4-dichlorophenyl ring.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Synthetic Implication |
| Molecular Formula | C15H12Cl2O2 | Dictates mass balance and stoichiometric equivalents. |
| Molecular Weight | 295.16 g/mol | Used for precise molarity calculations in scale-up. |
| CAS Registry Number | 153529-19-2 | Primary identifier for regulatory and procurement tracking. |
| Topological Polar Surface Area | 26.30 Ų | Indicates high lipophilicity; requires non-polar extraction solvents. |
| Hydrogen Bond Acceptors | 2 | Carbonyl and methoxy oxygens dictate Lewis acid coordination. |
| SMILES String | COC1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl | Utilized for in silico modeling and NMR prediction. |
Data derived from computational chemical databases for desoxybenzoin analogs .
Mechanistic Synthesis Pathways
The construction of the desoxybenzoin core can be achieved through two primary strategic disconnections:
Pathway A: Friedel-Crafts Acylation (Classical/Industrial Route) The most robust and scalable approach involves the electrophilic aromatic substitution of anisole with 2,4-dichlorophenylacetyl chloride. The strongly activating methoxy group on anisole directs the incoming acylium ion almost exclusively to the para position due to steric hindrance at the ortho positions. A critical mechanistic nuance here is that the reaction requires slightly more than one stoichiometric equivalent of the Lewis acid (typically AlCl3). This causality is driven by the resulting diaryl ketone acting as a Lewis base, forming a stable complex with AlCl3 that effectively sequesters the catalyst, preventing turnover .
Pathway B: Palladium-Catalyzed α-Arylation (Modern Route) For substrates sensitive to strong Lewis acids, a Buchwald-Hartwig-type α-arylation provides an alternative. This involves the cross-coupling of 4-methoxyacetophenone with 1-bromo-2,4-dichlorobenzene using a palladium catalyst (e.g., Pd(OAc)2) and a bulky, electron-rich phosphine ligand. While this pathway avoids the stoichiometric waste of AlCl3, it requires rigorous exclusion of oxygen and moisture.
Fig 1: Primary synthetic pathways for 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone.
Self-Validating Experimental Protocol: Friedel-Crafts Acylation
As a Senior Application Scientist, I mandate that protocols must not merely be a sequence of instructions, but a self-validating system equipped with In-Process Controls (IPCs). The following methodology adapts standard desoxybenzoin synthesis principles for this specific diaryl target.
Phase 1: Acylium Ion Generation
-
Setup: In an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous Aluminum Chloride (AlCl3, 1.15 eq, 15.3 g) in 100 mL of anhydrous Dichloromethane (DCM).
-
Causality: AlCl3 is highly hygroscopic; ambient moisture generates HCl gas and destroys the catalyst. DCM is chosen over benzene to eliminate toxicity while maintaining excellent solubility for the acylium complex.
-
-
Addition: Cool the suspension to 0°C using an ice-water bath. Slowly add 2,4-dichlorophenylacetyl chloride (1.0 eq, 22.3 g) dropwise over 30 minutes.
-
IPC 1 (Validation): Observe the formation of a homogeneous, pale-yellow to deep-orange solution. This color shift physically validates the successful formation of the reactive acylium-AlCl3 complex.
Phase 2: Electrophilic Aromatic Substitution 4. Coupling: To the active complex at 0°C, add a solution of Anisole (1.05 eq, 11.3 g) in 20 mL DCM dropwise. Maintain the internal temperature below 5°C to prevent ortho-substitution and polyacylation. 5. Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C) for 2 hours. 6. IPC 2 (Validation): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2). The disappearance of the anisole spot (Rf ~0.7) and the appearance of a new UV-active product spot (Rf ~0.4) validates reaction completion.
Phase 3: Quenching and Isolation 7. Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 20 mL of concentrated HCl (37%).
-
Causality: The ketone product forms a tight Lewis acid-base complex with aluminum. The ice controls the violent exothermic hydrolysis of AlCl3, while the strong HCl protonates the ketone oxygen, breaking the complex and forcing the aluminum into the aqueous phase as soluble AlCl3/Al(OH)x salts .
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 50 mL DCM. Wash the combined organics with saturated NaHCO3 (to neutralize residual HCl) and brine.
-
IPC 3 (Validation): The aqueous layer must be completely clear. Any white emulsion indicates incomplete breakdown of aluminum salts, requiring the addition of more HCl.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure 2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone.
Pharmacological & Downstream Applications
The synthesized desoxybenzoin is rarely the final therapeutic agent; rather, it acts as a highly functionalized intermediate for advanced drug development.
Azole Antifungals: By reducing the C=O ketone to a secondary alcohol (using NaBH4), the molecule is primed for nucleophilic substitution. Conversion of the alcohol to a mesylate, followed by displacement with 1H-imidazole or 1H-1,2,4-triazole, yields analogs closely related to Miconazole. The 2,4-dichlorophenyl ring is critical here, as it intercalates into the hydrophobic pocket of the fungal CYP51 (lanosterol 14α-demethylase) enzyme, disrupting ergosterol synthesis.
Isoflavonoids: Alternatively, the methylene bridge (-CH2-) between the two aromatic systems is highly acidic. Formylation of this position followed by cyclization with the methoxy-bearing ring yields isoflavone derivatives. These are heavily investigated as selective estrogen receptor modulators (SERMs) and anti-cancer agents.
Fig 2: Downstream derivatization of the desoxybenzoin scaffold into therapeutic agents.
References
-
Allen, C. F. H., & Barker, W. E. "Desoxybenzoin". Organic Syntheses, orgsyn.org.[Link]
-
Asano, S. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Master Organic Chemistry, masterorganicchemistry.com.[Link]
-
Wikipedia Contributors. "Friedel–Crafts reaction". Wikipedia, The Free Encyclopedia, wikipedia.org.[Link]
